Innate defense regulator peptide-1

Description

Overview of Host Defense Peptides (HDPs) and Their Immunomodulatory Functions

Host Defense Peptides (HDPs), also referred to as antimicrobial peptides (AMPs), are evolutionarily conserved components of the innate immune system found in a wide range of organisms. ubc.ca These small, typically cationic peptides, are produced by various immune and epithelial cells. nih.gov While initially recognized for their direct antimicrobial properties against a broad spectrum of bacteria, fungi, and viruses, a growing body of research has highlighted their crucial role as immunomodulators. nih.govnih.govmdpi.com

The immunomodulatory functions of HDPs are diverse and multifaceted. They can influence the recruitment and activation of immune cells, such as neutrophils and monocytes, to the site of infection. ubc.ca Furthermore, HDPs can modulate inflammatory responses by either suppressing the production of pro-inflammatory cytokines, like tumor necrosis factor-alpha (TNF-α), or enhancing the production of anti-inflammatory mediators. ubc.camdpi.com This dual capability allows HDPs to help control inflammation and prevent the excessive tissue damage that can result from a hyperactive immune response. mdpi.com Some HDPs also play a role in wound healing and the subsequent activation of the adaptive immune system, bridging the gap between the body's immediate and long-term defense strategies. ubc.canih.govruc.dk

Conceptualization and Development of Synthetic Innate Defense Regulators (IDRs)

The therapeutic potential of natural HDPs is sometimes limited by factors such as susceptibility to degradation and potential for toxicity. This led to the conceptualization and development of synthetic Innate Defense Regulators (IDRs). IDRs are short, synthetic peptides designed to amplify the beneficial immunomodulatory activities of natural HDPs while minimizing their direct antimicrobial effects. ubc.caplos.org The primary goal in designing IDRs is to create molecules that can enhance the host's own defense mechanisms to resolve infections, representing a departure from traditional antibiotic approaches that directly target the pathogen. ubc.ca

Specific Focus on Innate Defense Regulator Peptide-1 as a Paradigmatic IDR

This compound (IDR-1) is a prime example of a synthetic immunomodulatory peptide. It was developed to selectively enhance protective innate immunity without possessing direct antibacterial activity. ubc.camedchemexpress.com This unique characteristic allows IDR-1 to bolster the host's ability to clear infections caused by both Gram-positive and Gram-negative bacteria. medchemexpress.cominnopep.com

The mechanism of action of IDR-1 involves the modulation of specific intracellular signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway. innopep.com This interaction leads to a nuanced immune response characterized by an increase in the levels of monocyte chemokines, which are crucial for recruiting immune cells to fight infection, and a simultaneous reduction in the production of pro-inflammatory cytokines. medchemexpress.cominnopep.comacetherapeutics.com This selective modulation helps to create an effective anti-infective state while avoiding the potential for excessive inflammation.

Historical Context of this compound Discovery and Initial Characterization

The discovery of IDR-1 emerged from a research program focused on understanding and harnessing the immunomodulatory properties of HDPs. Researchers sought to create synthetic peptides that could amplify the host's innate ability to combat infections. ubc.ca Initial studies demonstrated that IDR-1 could protect against a variety of bacterial challenges in animal models, despite its lack of direct antimicrobial activity. ubc.ca

The initial characterization of IDR-1 revealed its ability to selectively modulate the innate immune response. It was found to enhance the production of chemokines responsible for attracting monocytes, a type of white blood cell critical for fighting infection, while simultaneously suppressing the release of potent pro-inflammatory cytokines. innopep.com This seminal work, published in Nature Biotechnology in 2007, established IDR-1 as a novel anti-infective agent that works by modulating the host's own immune system. innopep.com

Detailed Research Findings

| Feature | Description |

| Primary Function | Selectively modulates the innate immune response to combat infection. medchemexpress.cominnopep.comacetherapeutics.com |

| Mechanism of Action | Acts through mitogen-activated protein kinase (MAPK) and other signaling pathways. innopep.com |

| Effect on Cytokines | Reduces pro-inflammatory cytokine responses while enhancing levels of monocyte chemokines. medchemexpress.cominnopep.comacetherapeutics.com |

| Antimicrobial Activity | Lacks direct antimicrobial activity. ubc.ca |

| Spectrum of Activity | Protective against both Gram-positive and Gram-negative pathogens in preclinical models. medchemexpress.cominnopep.com |

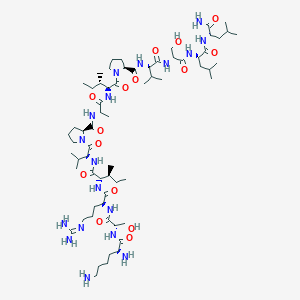

Properties

Molecular Formula |

C65H118N18O15 |

|---|---|

Molecular Weight |

1391.7 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S,3S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C65H118N18O15/c1-14-37(11)50(80-55(89)41(22-18-26-71-65(69)70)73-57(91)44(31-84)76-54(88)40(67)21-16-17-25-66)62(96)79-49(36(9)10)63(97)82-27-19-23-46(82)59(93)72-39(13)53(87)81-51(38(12)15-2)64(98)83-28-20-24-47(83)60(94)78-48(35(7)8)61(95)77-45(32-85)58(92)75-43(30-34(5)6)56(90)74-42(52(68)86)29-33(3)4/h33-51,84-85H,14-32,66-67H2,1-13H3,(H2,68,86)(H,72,93)(H,73,91)(H,74,90)(H,75,92)(H,76,88)(H,77,95)(H,78,94)(H,79,96)(H,80,89)(H,81,87)(H4,69,70,71)/t37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-/m0/s1 |

InChI Key |

WXRGGPLCKMBEAF-OLAWGTLASA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CCCCN)N |

Origin of Product |

United States |

Mechanistic Elucidation of Innate Defense Regulator Peptide 1 Action

Cellular and Subcellular Interactions

The immunomodulatory activity of IDR peptides is predicated on their ability to interact with and influence the function of various immune cells. This interaction is multifaceted, involving direct engagement with key players of the innate immune system and the activation of specific signaling pathways. The protective activity of these peptides in infection and inflammation models is largely dependent on innate immune cells like monocytes and macrophages. nih.gov

Direct Engagement with Host Immune Cells

IDR peptides exert their effects through direct interaction with several types of host immune cells, leading to a modulation of their defensive and inflammatory functions.

IDR peptides have a significant impact on monocytes and macrophages, which are crucial for their protective effects against infection. nih.gov For instance, IDR-1 is known to enhance the production of monocyte chemokines. cpcscientific.com Studies with the related peptide IDR-1018 have shown that it can drive the differentiation of human macrophages towards a unique phenotype that exhibits both anti-inflammatory and certain pro-inflammatory functions important for resolving infections. nih.govnih.gov This peptide promotes the expression of transcription factors associated with M2 (alternatively activated) macrophages, which are involved in tissue repair and dampening inflammation. nih.gov Specifically, IDR-1018 treatment of monocytes and macrophages leads to the expression of transcription factors that favor M2 development. nih.gov However, the resulting phenotype is more of an intermediate M1-M2 state, as it maintains some pro-inflammatory activities. nih.govnih.gov This is further supported by the observation that IDR-1018 can reduce the number of macrophages infected with S. aureus. nih.gov

The interaction of IDR peptides with these cells also influences their chemokine production. IDR-1018 has been shown to potently induce the expression of Monocyte Chemoattractant Protein-1 (MCP-1) and MCP-3, which are vital for recruiting monocytes, macrophages, and neutrophils to sites of infection. ubc.caubc.ca

| Cell Type | Effect of IDR Peptides | Research Findings |

| Monocytes/Macrophages | Modulates differentiation towards an intermediate M1-M2 phenotype. nih.govnih.gov | IDR-1018 promotes the expression of M2-associated transcription factors while maintaining some pro-inflammatory capabilities. nih.gov |

| Enhances chemokine production. ubc.cacpcscientific.com | IDR-1 enhances monocyte chemokines, and IDR-1018 strongly induces MCP-1 and MCP-3. ubc.cacpcscientific.com | |

| Reduces the number of infected cells. nih.gov | IDR-1018 was the only peptide tested that significantly reduced the number of macrophages infected with S. aureus after 30 minutes. nih.gov | |

| Increases phagocytosis of apoptotic cells. nih.gov | Macrophages differentiated in the presence of IDR-1018 showed increased phagocytosis of apoptotic cells. nih.gov |

IDR peptides, including relatives of IDR-1 like IDR-HH2, IDR-1002, and IDR-1018, have been demonstrated to modulate several functions of human neutrophils. nih.gov These peptides can enhance neutrophil adhesion to endothelial cells, a process dependent on β₂ integrin. nih.gov They also induce neutrophil migration and the production of chemokines. nih.gov

Furthermore, these IDR peptides can augment the release of neutrophil-generated host defense peptides, such as human α-defensins and LL-37, thereby enhancing the neutrophil's capacity to kill pathogens like Escherichia coli. nih.gov In a seemingly paradoxical but crucial function, IDRs can significantly suppress the degranulation of neutrophils triggered by lipopolysaccharide (LPS), as well as the release of reactive oxygen species (ROS) and pro-inflammatory cytokines like TNF-α and IL-10. nih.gov This dual action highlights their ability to boost antimicrobial activities while dampening excessive inflammation. nih.gov

| Neutrophil Function | Effect of IDR Peptides | Detailed Findings |

| Adhesion | Enhanced | IDR-HH2, IDR-1002, and IDR-1018 enhanced neutrophil adhesion to endothelial cells in a β₂ integrin-dependent manner. nih.gov |

| Migration | Induced | IDR-HH2, IDR-1002, and IDR-1018 induced neutrophil migration. nih.gov |

| Degranulation | Suppressed (LPS-mediated) | The peptides significantly suppressed LPS-mediated neutrophil degranulation. nih.gov |

| Antimicrobial Peptide Release | Increased | The peptides increased the release of human α-defensins and LL-37. nih.gov |

| Pathogen Killing | Augmented | Neutrophil-mediated killing of Escherichia coli was augmented. nih.gov |

| Chemokine Production | Induced | The peptides induced the production of chemokines. nih.gov |

While much of the research has focused on monocytes, macrophages, and neutrophils, the broad immunomodulatory nature of IDR peptides suggests they may also affect other immune cells, including dendritic cells (DCs) and other antigen-presenting cells (APCs). By modulating the cytokine and chemokine environment, IDR peptides can indirectly influence the function of these cells. For instance, the chemokine RANTES, which can be reduced by some host defense peptides, is known to chemoattract immature DCs. nih.govnih.gov The ability of IDR-1018 to stimulate the release of MCP-1 also has implications for the recruitment of various immune cells, including DCs. ubc.caubc.ca

Receptor-Mediated Signaling

The cellular effects of IDR peptides are initiated by their interaction with receptors on the surface of immune cells, leading to the activation of intracellular signaling cascades.

G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in cellular signaling by recognizing a wide variety of extracellular signals. nih.govkhanacademy.org Upon ligand binding, GPCRs undergo a conformational change that activates associated heterotrimeric G proteins, initiating downstream signaling pathways. youtube.comyoutube.com

The Formyl Peptide Receptor (FPR) family, a member of the GPCR superfamily, is significantly involved in mediating the functions of neutrophils. nih.gov FPR1, the first GPCR described on human neutrophils, is activated by formyl peptides and triggers a range of functions including chemotaxis and degranulation. nih.gov While direct binding studies for IDR-1 to a specific GPCR are not extensively detailed in the provided context, the functional similarities between the responses elicited by IDRs and those mediated by known GPCR ligands suggest a potential role for these receptors. For instance, the induction of chemokine production by IDRs is dependent on the activation of the MAPK pathway, a common downstream target of GPCR signaling. nih.gov Research on a related peptide, IDR-1018, has shown that it can affect the expression of the formyl peptide receptor-like 1 (FPRL-1), another member of the FPR family, particularly after LPS stimulation. nih.gov

Modulation of Toll-like Receptor (TLR) Pathways (e.g., TLR2, TLR4, TLR4/MD2, TLR1/2)

Toll-like receptors (TLRs) are a class of pattern recognition receptors (PRRs) that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). wikipedia.orgnih.gov IDR-1's interaction with TLR pathways is a key aspect of its immunomodulatory function.

While direct binding of IDR-1 to TLRs is not definitively established, evidence suggests it modulates TLR-mediated signaling cascades. TLRs, upon ligand binding, initiate signaling through their Toll/Interleukin-1 receptor (TIR) domain, leading to the activation of downstream pathways. nih.govnih.gov Most TLRs utilize the adaptor protein MyD88 to trigger a signaling cascade that culminates in the activation of nuclear factor-kappa B (NF-κB) and the subsequent expression of inflammatory genes. nih.govyoutube.com

TLR2 and TLR1/2 Heterodimers: TLR2 is unique in its ability to form heterodimers with TLR1 or TLR6, which expands its ligand recognition capabilities. invivogen.comnih.gov The TLR1/TLR2 heterodimer is known to recognize tri-acylated lipopeptides. nih.govresearchgate.net It is proposed that TLR2 heterodimers are pre-formed on the cell surface, and ligand binding induces a conformational change that allows the intracellular TIR domains to interact and initiate signaling. invivogen.com This signaling is dependent on the MyD88 and MAL/TIRAP adaptor proteins, leading to the activation of pro-inflammatory transcription factors like NF-κB and AP-1. invivogen.com

TLR4 and the TLR4/MD2 Complex: TLR4, in conjunction with its co-receptor MD2, is the primary sensor for lipopolysaccharide (LPS) from Gram-negative bacteria. nih.govyoutube.com The recognition of LPS by the TLR4/MD2 complex triggers a signaling cascade that can proceed through two major branches: the MyD88-dependent pathway, leading to the production of inflammatory cytokines, and the TRIF-dependent pathway, which results in the production of type I interferons. youtube.com Studies have shown that activation of the TLR4 signaling pathway can induce the phosphorylation of MAPKs and the activation of NF-κB. nih.govnih.gov

Interactions with Other Pattern Recognition Receptors (PRRs)

Beyond TLRs, the innate immune system employs a variety of other PRRs to detect pathogens. physiology.orgimmunology.org These include NOD-like receptors (NLRs), RIG-I-like receptors (RLRs), and C-type lectin receptors (CLRs). immunology.orgfrontiersin.org

NOD-like Receptors (NLRs): NLRs are intracellular sensors that recognize PAMPs and damage-associated molecular patterns (DAMPs) within the cytoplasm. wikipedia.org The NLR family includes well-characterized members like NOD1 and NOD2, which detect components of bacterial peptidoglycan. wikipedia.org Upon activation, NLRs oligomerize and recruit signaling molecules that drive the expression of pro-inflammatory cytokines through NF-κB and AP-1 dependent pathways. Some NLRs, such as those in the NLRP subfamily, can form large multiprotein complexes called inflammasomes, which lead to the activation of caspase-1 and the subsequent processing and secretion of pro-inflammatory cytokines IL-1β and IL-18. frontiersin.org While direct interactions between IDR-1 and NLRs have not been extensively detailed, the peptide's influence on downstream signaling pathways like NF-κB suggests a potential for cross-talk.

Intracellular Signal Transduction Pathways Activated by Innate Defense Regulator Peptide-1

IDR-1's immunomodulatory effects are mediated through the activation of several key intracellular signaling pathways. These pathways are central to regulating cellular processes such as inflammation, proliferation, and survival.

Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., p38, ERK1/2)

The MAPK pathways are a series of protein kinase cascades that play a critical role in transducing extracellular signals into cellular responses. bellbrooklabs.comyoutube.com IDR-1 has been shown to activate MAPK signaling. innopep.com

p38 MAPK: The p38 MAPK pathway is strongly activated by stress stimuli and plays a crucial role in inflammatory responses. nih.gov Activation of p38 is essential for the production of pro-inflammatory cytokines like IL-1β. nih.gov In the context of innate immunity, RIG-I-mediated activation of p38 is dependent on TRAF2 and TAK1 and is vital for the induction of interferons. nih.gov

ERK1/2: The Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are part of a signaling module involved in cell proliferation and differentiation. bellbrooklabs.comnih.gov Activation of the ERK1/2 pathway can be triggered by various stimuli, including growth factors and cytokines. bellbrooklabs.com

Nuclear Factor-kappa B (NF-κB) Signaling Cascade

The NF-κB signaling pathway is a master regulator of inflammation and immunity. nih.govyoutube.com In its inactive state, NF-κB is held in the cytoplasm by inhibitor of kappa B (IκB) proteins. youtube.comyoutube.com Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation. youtube.com This frees NF-κB to translocate to the nucleus and activate the transcription of target genes, including those encoding pro-inflammatory cytokines. youtube.comyoutube.com IDR-1 has been shown to activate the NF-κB signaling pathway. nih.gov

Phosphatidylinositol-3-Kinase (PI3K)/Akt Pathway

The PI3K/Akt pathway is a critical intracellular signaling pathway that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. wikipedia.orgcusabio.com

Activation of this pathway is initiated by the recruitment of PI3K to the plasma membrane, where it phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). cusabio.com PIP3 then serves as a docking site for proteins containing pleckstrin homology (PH) domains, such as Akt (also known as protein kinase B) and PDK1. cellsignal.com At the membrane, Akt is phosphorylated and activated by PDK1 and mTORC2. cellsignal.com Once activated, Akt phosphorylates a multitude of downstream targets to exert its effects on cellular function. cellsignal.comnih.gov The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3. wikipedia.orgcellsignal.com IDR-1 has been shown to influence this pathway, which is also activated downstream of TLR2 signaling and can lead to the production of anti-inflammatory cytokines like IL-10. invivogen.comnih.gov

JAK-STAT Pathway Activation

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors. Upon ligand binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. The STATs are then phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression. While direct activation of the JAK-STAT pathway by IDR-1 is not as extensively documented as its effects on MAPK and NF-κB, the pathway's known role in mediating responses to cytokines like interferons suggests a potential for indirect modulation by IDR-1. For instance, Type I interferons are known to activate the p38 MAPK pathway, which in turn can cooperate with the STAT pathway in transcriptional regulation. nih.gov

Data Tables

Table 1: Key Signaling Pathways Modulated by this compound

| Pathway | Key Components | Primary Function in Immunity | Interaction with IDR-1 |

| Toll-like Receptor (TLR) Pathways | TLR2, TLR4, MyD88, TRIF | Recognition of PAMPs, initiation of innate immune response | Modulates TLR-mediated signaling |

| Mitogen-Activated Protein Kinase (MAPK) Pathways | p38, ERK1/2 | Regulation of inflammation and cell proliferation | Activates MAPK signaling innopep.com |

| Nuclear Factor-kappa B (NF-κB) Signaling Cascade | IKK, IκB, NF-κB | Master regulator of inflammation and immune responses | Activates NF-κB signaling nih.gov |

| Phosphatidylinositol-3-Kinase (PI3K)/Akt Pathway | PI3K, Akt, PTEN, mTOR | Regulation of cell survival, growth, and metabolism | Influences PI3K/Akt signaling invivogen.comnih.gov |

| JAK-STAT Pathway | JAKs, STATs | Transduction of cytokine and growth factor signals | Potential for indirect modulation |

TRIF-IRF Pathway Modulation

The Toll/interleukin-1 receptor (TIR)-domain-containing adapter-inducing interferon-β (TRIF)-dependent signaling pathway is a critical component of the innate immune response to pathogens. This pathway is activated by specific Toll-like receptors (TLRs), such as TLR3 and TLR4, and leads to the activation of interferon regulatory factors (IRFs) and the subsequent production of type I interferons and other inflammatory mediators.

While some antimicrobial peptides have been shown to interact with and suppress the TRIF-dependent signaling pathway, the direct modulation of this specific pathway by this compound (IDR-1) is not extensively documented in the current scientific literature. Research into the mechanism of IDR-1 has more prominently highlighted its action through the mitogen-activated protein kinase (MAPK) signaling pathway. However, studies on related, more potent IDR peptides, such as IDR-1018, have indicated an important role for the transcription factor IRF4, a member of the IRF family, in promoting the unique macrophage phenotype induced by the peptide. This suggests that downstream components of the broader IRF signaling network may be influenced by this class of peptides, though a direct, upstream interaction with the TRIF adapter protein by IDR-1 itself has not been explicitly detailed.

Induction of Autophagy in Immune Cells

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. In the context of the immune system, autophagy plays a crucial role in eliminating intracellular pathogens and regulating inflammatory responses. The induction of autophagy in immune cells like macrophages can be a potent host defense mechanism.

The scientific literature on this compound (IDR-1) does not describe the induction of autophagy as one of its primary mechanisms of action. While other synthetic peptides, such as Tat-beclin 1, have been specifically designed to induce autophagy and have shown therapeutic potential, this particular function has not been attributed to IDR-1. The known immunomodulatory functions of IDR-1 are centered on the regulation of cytokine and chemokine production to orchestrate an effective, yet balanced, immune response.

Regulation of Immune Effector Molecule Production

A key aspect of IDR-1's mechanism is its ability to finely tune the production of various immune effector molecules, thereby shaping the nature of the innate immune response to infection.

Selective Chemokine Induction

IDR-1 has been shown to selectively enhance the production of chemokines that are crucial for the recruitment of monocytes and macrophages to the site of infection. This targeted recruitment is a hallmark of its protective effect. While IDR-1 itself promotes this effect, a more potent derivative, IDR-1002, illustrates this principle with greater efficacy.

Table 1: Comparative Chemokine Induction by IDR Peptides in Human Peripheral Blood Mononuclear Cells (PBMCs)

| Peptide | CCL2 (MCP-1) Induction | CXCL8 (IL-8) Induction |

|---|---|---|

| IDR-1 | Moderate | Moderate |

| IDR-1002 | High | High |

This table provides a qualitative comparison based on findings that IDR-1002 is substantially more potent than IDR-1 in inducing these chemokines.

The selective induction of chemokines like Monocyte Chemoattractant Protein-1 (MCP-1) and Interleukin-8 (IL-8) by IDR peptides leads to an enhanced influx of key immune cells, which is critical for pathogen clearance.

Attenuation of Pro-inflammatory Cytokine Release

While promoting the recruitment of immune cells, IDR-1 simultaneously dampens the production of potent pro-inflammatory cytokines that can lead to excessive inflammation and tissue damage. Specifically, IDR-1 has been observed to reduce the levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

A study on a mouse model of Methicillin-resistant Staphylococcus aureus (MRSA) pneumonia demonstrated that treatment with IDR-1 led to a significant reduction in the expression of these key inflammatory cytokines. researchgate.net

Table 2: Attenuation of Pro-inflammatory Cytokines by IDR-1 in a Mouse Model of MRSA Pneumonia

| Cytokine | Effect of IDR-1 Treatment |

|---|---|

| TNF-α | Markedly Decreased |

| IL-6 | Markedly Decreased |

This attenuation of a potentially harmful inflammatory cascade is a crucial aspect of the protective effects of IDR-1.

Immunological and Biological Outcomes of Innate Defense Regulator Peptide 1: Pre Clinical Assessments

Efficacy in Experimental Models of Infection

IDR-1 has shown considerable promise in animal models of bacterial infections, offering protection against a range of pathogens. Its efficacy is attributed to its ability to modulate the host's innate immune response, rather than directly killing the invading bacteria.

Protection against Intracellular Bacterial Pathogens (e.g., Salmonella enterica serovar Typhimurium)

Pre-clinical data indicates that IDR-1 is protective in mouse models of infection with Salmonella enterica serovar Typhimurium. researchgate.net Salmonella is an intracellular pathogen that can survive and replicate within host cells, making it challenging to treat with conventional antibiotics. The protective effect of IDR-1 in this context underscores its ability to enhance the host's cellular defense mechanisms to clear such infections.

Activity against Gram-Positive and Gram-Negative Bacteria in Murine Models

The protective effects of IDR-1 are not limited to a single class of bacteria. Research has demonstrated its efficacy in murine models against both Gram-positive and Gram-negative pathogens. researchgate.net This includes challenging infections caused by methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), which are significant threats in clinical settings. researchgate.net The broad-spectrum activity of IDR-1 in these models suggests a generalized enhancement of the host's innate immune system. soligenix.com

Table 1: Efficacy of IDR-1 in Murine Infection Models

| Pathogen | Model | Outcome |

|---|---|---|

| Staphylococcus aureus (including MRSA) | Systemic infection | Increased survival, reduced bacterial counts researchgate.net |

| Enterococcus faecalis (VRE) | Systemic infection | Increased survival researchgate.net |

| Salmonella enterica serovar Typhimurium | Systemic infection | Increased protection researchgate.net |

| Escherichia coli | Systemic infection | Enhanced bacterial clearance nih.gov |

Enhancement of Host Antimicrobial Defenses Independent of Direct Bactericidal Activity

A key feature of IDR-1 is its mode of action, which is distinct from traditional antibiotics. It does not exhibit direct bactericidal activity. researchgate.net Instead, IDR-1 modulates the innate immune response to enhance the host's own antimicrobial defenses. researchgate.netnih.gov This is achieved, in part, by promoting the recruitment of monocytes and macrophages to the site of infection. researchgate.net These immune cells are crucial for engulfing and destroying pathogens. Furthermore, IDR-1 has been shown to induce the production of chemokines, which are signaling proteins that attract immune cells. nih.govnih.gov

Anti-inflammatory Effects in Sterile Inflammation Models

Beyond its role in fighting infections, IDR-1 has demonstrated significant anti-inflammatory properties in models of sterile inflammation, where inflammation occurs in the absence of pathogens. nih.govubc.ca

Suppression of Inflammatory Responses and Associated Cellular Infiltration

In a mouse ear inflammation model induced by phorbol (B1677699) 12-myristate 13-acetate (PMA), topical application of a related innate defense regulator peptide, IDR-1002, effectively suppressed the inflammatory response. nih.govubc.ca This included a reduction in ear swelling (edema) and a decrease in the infiltration of neutrophils, a type of white blood cell that contributes to inflammation. nih.govubc.ca Similarly, in a murine model of asthma, another IDR peptide, IDR-1002, was shown to blunt airway hyper-responsiveness and the accumulation of inflammatory cells like eosinophils and neutrophils in the lungs. nih.gov

Attenuation of Reactive Oxygen and Nitrogen Species Generation

Inflammatory processes are often associated with the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which can cause tissue damage. nih.govnih.gov In vitro studies using murine monocyte/macrophage cells have shown that IDR-1002 can suppress the release of these damaging molecules. nih.gov Furthermore, in the PMA-induced mouse ear inflammation model, IDR-1002 treatment led to a reduction in the local levels of reactive oxygen and nitrogen species. ubc.ca This suggests that IDR peptides can help to mitigate the harmful effects of excessive inflammation by controlling the production of these reactive molecules.

Table 2: Anti-inflammatory Effects of IDR Peptides in Pre-clinical Models

| Model | Peptide | Key Findings |

|---|---|---|

| PMA-induced mouse ear inflammation | IDR-1002 | Reduced ear edema, suppressed neutrophil infiltration, decreased pro-inflammatory cytokine production, attenuated reactive oxygen and nitrogen species release nih.govubc.casahmri.org.au |

| House dust mite-challenged murine asthma model | IDR-1002 | Blunted airway hyper-responsiveness, reduced lung leukocyte accumulation (eosinophils and neutrophils), suppressed IL-33 levels nih.gov |

| In vitro RAW 264.7 macrophage stimulation | IDR-1002 | Suppressed inflammatory responses to TLR agonists (LPS, lipoteichoic acid, zymosan) nih.gov |

Modulation of Tissue Repair and Regeneration Processes in Pre-clinical Settings

Innate Defense Regulator (IDR) peptides, synthetic versions of naturally occurring host defense peptides (HDPs), have demonstrated significant potential in modulating the complex processes of tissue repair and regeneration in various pre-clinical models. nih.govnih.gov These synthetic peptides are designed to enhance the body's innate immune defenses while controlling excessive inflammation, a dual action that is highly beneficial for wound healing. nih.govubc.ca

One of the key peptides in this class, IDR-1018, has been the focus of multiple studies. Research has shown that IDR-1018 can accelerate wound closure in non-diabetic murine and porcine models, including those infected with Staphylococcus aureus. nih.gov This effect is attributed to its ability to modulate host immune pathways rather than direct antibacterial activity, as no significant differences in bacterial colonization were observed in treated wounds. nih.govnih.gov The peptide was found to be less cytotoxic compared to other HDPs like LL-37 and the synthetic peptide HB-107, and it promoted a dose-dependent increase in fibroblast cellular respiration, a crucial element in tissue reconstruction. nih.gov

Further investigations have revealed that IDR-1018's efficacy in promoting wound healing is superior to that of LL-37 and HB-107 in non-diabetic mice, leading to significantly faster re-epithelialization. plos.org For instance, by day two of treatment, wounds treated with IDR-1018 showed a 14% faster closure compared to untreated wounds. plos.org However, it is noteworthy that these beneficial effects on wound healing were not observed in diabetic models, suggesting that the compromised immune responses in diabetic conditions may hinder the signaling pathways through which IDR peptides exert their effects. nih.govplos.org

The mechanism behind IDR-mediated tissue repair extends to the cellular level. For example, studies have indicated that IDR-1018 promotes keratinocyte proliferation, contributing to the re-epithelialization of wounds. ubc.ca Beyond skin repair, other related peptides have shown promise in nerve regeneration. For instance, inhibitor of DNA binding 1 (ID1) and ID3 have been found to reprogram skin fibroblasts to a neural cell-like state, promoting axon regrowth by regulating the expression of integrin α6. nih.govnih.gov This highlights the broader potential of immunomodulatory peptides in repairing different tissue types.

The table below summarizes key findings from pre-clinical assessments of IDR-1018 in wound healing.

Table 1: Pre-clinical Findings on IDR-1018 in Wound Healing

| Model System | Key Findings | Reference |

|---|---|---|

| In vitro (Fibroblasts) | Dose-dependent increase in cellular respiration. | nih.gov |

| Non-diabetic Murine Wounds | Significantly accelerated wound closure and re-epithelialization compared to controls, LL-37, and HB-107. | plos.org |

| S. aureus Infected Porcine Wounds | Accelerated wound healing without significant reduction in bacterial colonization. | nih.gov |

Influence on Biofilm Formation and Dispersal through Immune Modulation

Bacterial biofilms present a significant challenge in clinical settings due to their inherent resistance to conventional antibiotics and host immune responses. nih.govnih.gov Innate Defense Regulator Peptide-1018 (IDR-1018) has emerged as a promising agent that can influence biofilm formation and promote their dispersal, primarily through the modulation of the host's innate immunity. ubc.canih.gov

The antibiofilm activity of IDR-1018 is notable because it occurs at concentrations well below its minimal inhibitory concentration (MIC), indicating that its mechanism is not based on direct bacterial killing. ubc.ca Instead, IDR-1018 appears to interfere with the signaling pathways that are crucial for biofilm establishment and maintenance. One of the proposed mechanisms is the binding of the peptide to the bacterial signaling molecule (p)ppGpp, which is essential for biofilm formation. researchgate.net By interacting with (p)ppGpp, IDR-1018 can prevent its accumulation and promote its degradation, thereby inhibiting biofilm development. researchgate.net

Pre-clinical studies have demonstrated the broad-spectrum anti-biofilm capabilities of IDR-1018 against a range of pathogens, including Pseudomonas aeruginosa, Escherichia coli, Acinetobacter baumannii, Klebsiella pneumoniae, and methicillin-resistant Staphylococcus aureus (MRSA). ubc.ca The peptide has been shown to both prevent the formation of new biofilms and disperse pre-existing ones. ubc.canih.gov This dispersal makes the bacteria more susceptible to conventional antibiotics and host immune cells. nih.gov

The immunomodulatory properties of IDR-1018 are central to its efficacy against biofilms. Biofilm infections often lead to a chronic and damaging inflammatory state. ubc.canih.gov IDR-1018 helps to mitigate this by suppressing the production of pro-inflammatory cytokines while enhancing the production of chemokines that recruit immune cells to the site of infection. nih.govresearchgate.net This modulation of the immune response helps to create an environment that is more conducive to clearing the infection without causing excessive tissue damage. The combined anti-biofilm and immunomodulatory actions of IDR-1018 are particularly beneficial in the context of infected wounds, where biofilms can significantly impede the healing process. ubc.ca

The table below provides an overview of the pathogens against which IDR-1018 has shown anti-biofilm activity in pre-clinical research.

Table 2: Pathogens with Biofilm Activity Susceptible to IDR-1018

| Pathogen | Effect of IDR-1018 | Reference |

|---|---|---|

| Pseudomonas aeruginosa | Biofilm inhibition and dispersal. | ubc.ca |

| Escherichia coli | Biofilm inhibition. | ubc.ca |

| Acinetobacter baumannii | Biofilm inhibition. | ubc.ca |

| Klebsiella pneumoniae | Biofilm inhibition. | ubc.ca |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Biofilm inhibition and dispersal. | ubc.caresearchgate.net |

| Salmonella typhimurium | Biofilm inhibition. | ubc.ca |

Advanced Research and Design Principles for Innate Defense Regulator Peptides

Rational Peptide Design and Engineering

The development of Innate Defense Regulator (IDR) peptides represents a strategic shift from direct antimicrobial action to the modulation of the host's own immune system to combat infections and control inflammation. ubc.canih.gov This approach has led to the creation of synthetic peptides, such as IDR-1, which can offer protection against bacterial challenges in vivo primarily by enhancing the host's innate immune response rather than by directly killing microbes. nih.gov The design of these molecules is a meticulous process grounded in understanding the relationship between their structure and immunomodulatory function.

Structure-Activity Relationship (SAR) studies are fundamental to optimizing the immunomodulatory capabilities of synthetic peptides. For IDR peptides, the goal is to enhance protective immune responses, such as the recruitment of key immune cells, while dampening potentially harmful hyper-inflammatory responses. ubc.canih.gov The screening process for developing these peptides often involves creating large libraries of peptide variants and assessing their ability to induce specific immune mediators in vitro. ubc.ca

A key indicator of desired immunomodulatory activity is the enhanced production of chemokines, which are signaling proteins that orchestrate cell migration. For example, the selection of the potent peptide IDR-1018 was based on its superior ability to induce Monocyte Chemotactic Protein-1 (MCP-1) in human peripheral blood mononuclear cells compared to other candidates. ubc.caresearchgate.net This activity is crucial for recruiting monocytes and macrophages to the site of infection. ubc.ca

Simultaneously, these studies aim to moderate the production of pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α), which can cause tissue damage if produced in excess. nih.gov The ability of IDR peptides to selectively modulate these pathways—promoting chemokine release while suppressing certain inflammatory cytokines—is a hallmark of their design. nih.gov This selective modulation is believed to occur through the peptides' interaction with specific intracellular signaling pathways within host cells. nih.govaai.org

Many synthetic IDR peptides are derived from natural host defense peptides (HDPs), which serve as proven templates for immune interaction. A prominent example is the derivation of IDR peptides from bovine bactenecin (B179754), a small, cationic antimicrobial peptide found in the neutrophils of cattle. nih.govubc.cafrontiersin.org The native form of bactenecin is a cyclic 12-amino acid peptide containing a disulfide bond. frontiersin.org

To create a template for synthetic libraries, a linearized version of bactenecin, Bac2a, was used. ubc.caresearchgate.net From this template, researchers generated extensive libraries of 12-amino acid peptides through techniques like point substitutions and scrambling of the amino acid sequence. ubc.ca Peptides from these libraries were then screened for enhanced immunomodulatory activities. IDR-1018, for instance, was selected from such a library due to its significantly increased ability to induce chemokines compared to both the original template and an earlier synthetic peptide, IDR-1. ubc.ca

| Peptide | Amino Acid Sequence | Origin/Derivation |

|---|---|---|

| Bactenecin (native) | RLCRIVVIRVCR-NH2 | Natural HDP from bovine neutrophils, cyclic via disulfide bond. frontiersin.org |

| Bac2a | RLARIVVIRVAR-NH2 | Linearized derivative of bactenecin, used as a template. ubc.caresearchgate.net |

| IDR-1018 | VRLIVAVRIWRR-NH2 | Synthetic peptide derived from a Bac2a-based library, selected for enhanced immunomodulatory activity. ubc.ca |

A key challenge in developing peptide-based therapeutics is their potential susceptibility to degradation by proteases in the body. To enhance stability and bioavailability, researchers employ strategies such as the incorporation of non-natural amino acids. One such approach is the use of D-enantiomeric amino acids, which are mirror images of the natural L-amino acids. Peptides constructed from D-amino acids are resistant to cleavage by natural proteases, which are specific for L-amino acid peptide bonds. researchgate.net While not a primary feature of the initial IDR-1 design, this strategy is a recognized principle in advanced peptide engineering for improving therapeutic properties. researchgate.net Further modifications can include chemical alterations to the peptide backbone or termini to increase their half-life in vivo.

Advanced biomaterial design involves creating peptides that can self-assemble into ordered nanostructures, such as nanofibers, nanotubes, or hydrogels. nih.govnih.govmdpi.com This process, driven by non-covalent interactions between peptide molecules, allows for the creation of depots that can control the release of the therapeutic agent over time and space. nih.govnih.gov

Research has shown that IDR peptides like IDR-1018 can undergo aggregation or self-assembly. sahmri.org.au While sometimes an unwanted property, this tendency can be harnessed. By designing peptides that self-assemble upon injection, it is possible to create a localized scaffold that modulates the immune environment in a sustained manner. nih.gov Such systems can enhance the recruitment of immune cells and provide a platform for the controlled delivery of the peptide, potentially improving its efficacy and reducing the need for frequent administration. nih.govmdpi.com Studies have explored creating derivatives of IDR-1018 that exhibit reduced aggregation while preserving their immunomodulatory functions, demonstrating the feasibility of engineering these peptides for optimal formulation and activity. sahmri.org.au

Comparative Genomics and Evolutionary Insights into Innate Immune Regulation

Understanding the evolutionarily conserved mechanisms of innate immunity across different species provides a powerful foundation for designing therapies that target these fundamental pathways. Model organisms, with their well-characterized genetics, offer invaluable insights into the core components of immune regulation that are shared with humans.

Caenorhabditis elegans: The nematode C. elegans is a powerful model for dissecting innate immunity due to its genetic tractability and the fact that it relies solely on its innate immune system for defense. nih.govasm.org Despite lacking key components of the mammalian immune system like professional phagocytes, C. elegans can mount sophisticated, pathogen-specific immune responses. nih.gov Studies in C. elegans have been crucial in identifying conserved signaling pathways, such as the p38 MAP kinase PMK-1 pathway, which is a central regulator of the nematode's defense against bacterial pathogens and is orthologous to the p38 MAPK pathway in mammals. nih.govnih.gov

Furthermore, research in C. elegans has revealed that the nervous system plays a direct role in regulating immune responses. asm.orgnih.gov Specific chemosensory neurons can detect pathogens and modulate immune effector production through neuropeptide signaling, highlighting a conserved neuro-immune axis. nih.goviisc.ac.in This neuronal control helps the organism coordinate appropriate defense mechanisms, a principle of immune regulation that is also recognized in mammals. asm.org

Murine Macrophages: Murine (mouse) macrophages are a cornerstone for studying the mammalian innate immune response to pathogens. As key sentinel cells, they recognize pathogens and orchestrate the subsequent immune reaction. nih.govnih.gov Comparative genomics using macrophages from different inbred mouse strains has enabled the identification of novel genes that regulate the response to bacterial components like lipotechoic acid (LTA) from Gram-positive bacteria. nih.gov By correlating genetic variations with differences in cytokine production (e.g., IL-6, TNF-α), researchers have pinpointed new regulators of innate immunity. nih.gov

| Gene Symbol | Gene Name | Observed Effect on LTA-Stimulated Cytokine Production |

|---|---|---|

| Bdkrb1 | Bradykinin receptor B1 | Inhibition resulted in reduced cytokine production. nih.gov |

| Blnk | B-cell linker | Inhibition resulted in reduced cytokine production. nih.gov |

| Fbxo17 | F-box protein 17 | Inhibition resulted in reduced cytokine production. nih.gov |

| Nkx6-1 | NK6 homeobox 1 | Inhibition resulted in reduced cytokine production. nih.gov |

These studies in murine macrophages have also underscored the complexity of immune regulation, which involves intricate networks of microRNAs and epigenetic modifications that fine-tune the inflammatory response to prevent chronic inflammation. nih.govaai.orgoup.com This multi-layered control system is a critical aspect of maintaining immune homeostasis.

Analysis of Shared Signaling Networks in Diverse Species

Innate Defense Regulator (IDR) peptides, including IDR-1, exert their immunomodulatory effects by engaging with and activating specific intracellular signaling pathways. ubc.ca Research indicates that a core set of these signaling networks is conserved and activated across different cell types and potentially across species. A primary pathway consistently implicated in the action of IDRs is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. innopep.comnih.gov Studies in human peripheral blood mononuclear cells (PBMCs) and specifically in monocytes have demonstrated that IDR peptides like IDR-1002 (a close analogue of IDR-1) trigger the activation of the p38 and Extracellular-Regulated Kinase (ERK)-1/2 components of the MAPK pathway. ubc.ca This activation is crucial for downstream effects such as the production of chemokines. nih.govubc.ca

Another critical signaling network leveraged by IDRs is the PI3K (Phosphatidylinositol-3-Kinase)-Akt pathway. ubc.canih.gov In human monocytes, IDR-1002 has been shown to enhance β1-integrin-mediated adhesion to fibronectin by regulating this very pathway, thereby promoting cell migration. ubc.ca Furthermore, IDRs can modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway. While they can stimulate NF-κB to induce certain protective responses, they have also been observed to suppress NF-κB activation when it is triggered by bacterial components like lipopolysaccharide (LPS), which contributes to their anti-inflammatory effects. ubc.canih.gov

The upstream mechanisms initiating these cascades often involve interactions with G-protein coupled receptors (GPCRs). nih.gov While the specific receptor for IDR-1 is not definitively identified, research on other IDRs suggests that they can interact with receptors like GPR35, which in turn activates downstream pathways including PI3Kγ, PKCθ, and Erk1/2. nih.gov The convergence on these central signaling hubs—MAPK, PI3K, and NF-κB—highlights a shared mechanism through which these peptides orchestrate a complex immune response, balancing pro-inflammatory and anti-inflammatory signals in host cells. ubc.caubc.ca This modulation of conserved pathways allows IDRs to influence fundamental cellular functions like cell migration, adhesion, and the production of cytokines and chemokines. nih.gov

| Signaling Pathway | Key Proteins/Components | Observed Effect of IDR Peptides | Cell Type Studied |

| Mitogen-Activated Protein Kinase (MAPK) | p38, ERK-1/2 | Activation, leading to chemokine production. nih.govubc.ca | Human Monocytes, Neutrophils. nih.govubc.ca |

| PI3K-Akt | PI3K, Akt | Activation, enhancing integrin-mediated adhesion. ubc.ca | Human Monocytes. ubc.ca |

| NF-κB | NF-κB, IKKα/β | Modulation; suppression of LPS-induced activation. ubc.canih.gov | Human Monocytes. ubc.ca |

| G-Protein Coupled Receptor (GPCR) | GPR35, Gi protein | Potential upstream activation leading to PI3K and MAPK signaling. nih.gov | General (inferred from IDR studies). nih.gov |

Methodological Frameworks in Innate Defense Regulator Peptide Research

The characterization and validation of Innate Defense Regulator peptides rely on a multi-faceted methodological framework that spans from initial in vitro screening to complex in vivo functional validation and high-dimensional molecular analysis.

In Vitro Cell-Based Assays for Immune Response Characterization

In vitro cell-based assays are fundamental for the initial screening and mechanistic characterization of IDRs. nih.govfda.gov A primary method involves the use of primary human cells, such as peripheral blood mononuclear cells (PBMCs), or specific immune cell subsets like monocytes and neutrophils. ubc.canih.gov In these assays, cells are stimulated with the peptide, and the resulting immune response is quantified. Key endpoints include the secretion of cytokines and chemokines (e.g., MCP-1, IL-8, TNF-α), which can be measured using techniques like ELISA or multiplex cytokine panels. ubc.canih.govspandidos-publications.com

Functional assays are also critical for understanding the peptide's impact on cell behavior. Chemotaxis or cell migration assays, often conducted using Transwell systems, are employed to determine if the peptide can induce the directional movement of immune cells like monocytes and neutrophils. nih.govspandidos-publications.com Furthermore, to dissect the underlying mechanisms, researchers analyze the activation state of signaling pathways. This is commonly done through Western blotting to detect the phosphorylation of key signaling proteins, such as p38 and ERK, confirming pathway activation within the cell. ubc.ca Other specialized assays can include measuring cellular respiration in fibroblasts or assessing cytotoxicity to ensure the peptide's effects are not due to cell death. nih.gov

| Assay Type | Cell Model | Measured Endpoint/Parameter | Purpose |

| Cytokine/Chemokine Secretion | Human PBMCs, THP-1, RAW264.7. nih.govspandidos-publications.com | Levels of MCP-1, IL-8, TNF-α. ubc.caspandidos-publications.com | Quantify inflammatory and chemoattractant response. |

| Cell Migration (Chemotaxis) | Human Monocytes, Neutrophils. nih.govspandidos-publications.com | Directional cell movement. spandidos-publications.com | Assess ability to recruit immune cells. |

| Signaling Pathway Analysis | Human Monocytes. ubc.ca | Phosphorylation of p38, ERK, Akt. ubc.ca | Elucidate intracellular mechanism of action. |

| Cell Adhesion Assay | Human Monocytes. ubc.ca | Adhesion to extracellular matrix proteins (e.g., fibronectin). ubc.ca | Evaluate impact on cell motility and interaction. |

| Cytotoxicity Assay | Various cell lines (e.g., keratinocytes). nih.gov | Cell viability. nih.gov | Determine if the peptide is toxic to host cells. |

Application of Diverse In Vivo Animal Models for Functional Validation

To validate the therapeutic potential and functional effects of IDR-1 and related peptides in a complex biological system, researchers utilize a variety of in vivo animal models. ubc.ca Mouse models are frequently used to assess the protective efficacy of these peptides against bacterial infections, including challenges with both Gram-positive and Gram-negative pathogens. innopep.com Wound healing models in mice, including those that incorporate diabetic conditions, are used to evaluate the peptide's ability to accelerate tissue repair. nih.gov

Beyond rodents, larger animal models provide valuable physiological insights. Porcine models have been used to study wound healing in a context that more closely resembles human skin, for instance, in S. aureus infected wounds. nih.gov Newborn piglet models have been employed to investigate the in vivo immunostimulatory and adjuvant properties of IDRs. nih.gov Looking toward highly specific applications, a preterm lamb model has been developed to evaluate the efficacy of IDR-1018 in preventing late-onset sepsis and protecting against inflammation-induced organ injury in a neonatal intensive care setting. uwa.edu.au These diverse models are essential for confirming that the immunomodulatory activities observed in vitro translate into tangible, protective outcomes in vivo.

| Animal Model | Application/Disease Context | Key Findings/Purpose |

| Mouse | Bacterial infection (Gram-positive/negative). innopep.com | Demonstrated protective effects against pathogens. ubc.cainnopep.com |

| Mouse (Diabetic/Non-diabetic) | Wound healing. nih.gov | Assessed acceleration of wound closure. nih.gov |

| Pig (Porcine) | S. aureus infected wounds. nih.gov | Validated wound healing properties in a larger animal. nih.gov |

| Piglet (Newborn) | Adjuvant/Immunostimulation studies. nih.gov | Examined enhancement of innate immune responses. nih.gov |

| Lamb (Preterm) | Neonatal sepsis and inflammation. uwa.edu.au | To evaluate prevention of sepsis and protection of developing organs. uwa.edu.au |

Computational Modeling and Molecular Docking for Receptor-Ligand Interaction Prediction

Computational methods are increasingly vital for accelerating the design and understanding of IDRs. nih.govnih.gov Molecular docking is a key technique used to predict how a peptide like IDR-1 might bind to a target receptor on a cell surface. nih.gov This process involves creating three-dimensional models of both the peptide (the ligand) and the potential receptor. Computer algorithms then simulate the interaction between the two, calculating the most favorable binding orientation and predicting the binding energy. nih.govnih.gov

These predictive models help to identify the specific amino acid residues on both the peptide and the receptor that are critical for the interaction. nih.gov Beyond static docking, molecular dynamics simulations can model the flexibility and conformational changes that occur when the peptide and receptor bind, providing deeper insight into the mechanism of signal activation. nih.gov This computational framework is not only used to understand existing peptides but also to rationally design new IDRs with potentially enhanced potency or specificity, guiding which novel peptide sequences should be synthesized and tested in vitro. nih.govnih.gov

Future Trajectories in Innate Defense Regulator Peptide 1 Research

Identification of Novel Receptor Systems and Downstream Signaling Pathways

A primary focus of future IDR-1 research is the elucidation of its precise molecular targets. While it is understood that IDR-1 modulates immune responses by influencing intracellular signaling pathways, the specific receptors it interacts with are not yet fully characterized. nih.gov It has been demonstrated that IDR-1 is taken up by cells, a necessary step for its chemokine-inducing activities, suggesting the presence of intracellular receptors. nih.gov Preliminary research has pointed to the existence of at least two such intracellular receptors for IDR-like peptides. nih.gov

Further investigation into the downstream signaling cascades activated by IDR-1 is also a critical avenue of research. Studies on related IDRs, such as IDR-1018 and IDR-1002, have provided some insights. For instance, IDR-1018 has been shown to activate human mast cells through pathways involving G proteins, phospholipase C, mitogen-activated protein kinase (MAPK), and nuclear factor-kappa B (NF-κB). nih.gov Similarly, the anti-inflammatory effects of IDR-1002 are linked to the suppression of G protein-coupled receptors and the dampening of the interferon-gamma (IFN-γ) response. nih.gov The activation of the MAPK pathway has been identified as a requirement for chemokine production induced by IDRs. nih.gov Unraveling these complex signaling networks will be essential for a complete understanding of IDR-1's mechanism of action and for the rational design of next-generation immunomodulatory peptides.

Development of Advanced Pre-clinical Models for Complex Pathological States

To fully assess the therapeutic potential of IDR-1 and other IDRs, the development of more sophisticated pre-clinical models that accurately mimic complex human diseases is paramount. Current research has utilized various animal models to evaluate the efficacy of IDRs in different pathological contexts. For example, a mouse ear inflammation model induced by phorbol (B1677699) 12-myristate 13-acetate (PMA) has been employed to study the anti-inflammatory properties of IDR-1002. nih.gov In the realm of infectious disease, animal models using luminescent bacteria have enabled the non-invasive, real-time monitoring of infection kinetics and the protective effects of IDR peptides. oup.com

A notable advancement in pre-clinical modeling is the use of a preterm lamb model to investigate the effects of IDR-1018 on late-onset sepsis. uwa.edu.au This large animal model, housed in a preclinical intensive care research unit, allows for the detailed study of immune development, inflammation, and the impact on various organs, including the brain, lung, and gut. uwa.edu.au The development of such models is crucial for understanding how IDRs function in a whole-organism context and for bridging the gap between basic research and clinical applications. Future efforts will likely focus on creating models for a wider range of complex conditions where immune modulation could be beneficial, such as autoimmune diseases and chronic inflammatory disorders.

Interdisciplinary Approaches for Comprehensive Mechanistic Understanding

The intricate nature of the innate immune system and the multifaceted effects of IDR-1 necessitate a move towards more interdisciplinary research strategies. A comprehensive understanding of how these peptides function cannot be achieved through a single scientific lens. The integration of systems biology approaches, such as microarray analysis and the use of databases like InnateDB, has already proven valuable in identifying the receptors, signaling pathways, transcription factors, and effector proteins involved in IDR-mediated immune modulation. oup.com

Future research will increasingly rely on a combination of high-throughput technologies to gain a holistic view of IDR-1's effects. A prime example of this interdisciplinary approach is a planned project to evaluate IDR-1018, which will incorporate transcriptomics, proteomics, metabolomics, and microbiomics. uwa.edu.au This will allow researchers to simultaneously assess changes in gene expression, protein levels, metabolic profiles, and the composition of the microbiome in response to IDR treatment. By combining these "-omics" data with physiological and immunological readouts, a more complete and dynamic picture of the peptide's mechanism of action will emerge. This integrated approach is essential for identifying biomarkers of efficacy and for developing personalized immunomodulatory therapies.

Strategic Integration of Innate Defense Regulator Peptide-1 Research with Emerging Immunotherapeutic Strategies

The ability of IDR-1 to modulate the innate immune system positions it as a potentially valuable component of combination therapies, particularly in the context of emerging immunotherapeutic strategies for cancer and infectious diseases. nih.govfrontiersin.org The modulation of innate immunity is increasingly recognized as a key element in successful cancer immunotherapy. nih.gov Strategies that harness the innate immune system can complement existing treatments that primarily target the adaptive immune system, such as immune checkpoint inhibitors and Chimeric Antigen Receptor (CAR)-T cell therapy. nih.gov

The development of IDRs as novel anti-infective and immunomodulatory agents is an active area of research. nih.gov There is a growing rationale for combining different immunotherapeutic approaches to achieve synergistic effects and overcome treatment resistance. frontiersin.org For instance, the combination of IDR-HH2 with a CpG oligodeoxynucleotide (CpG ODN) has been shown to act as a potent vaccine adjuvant, inducing long-lasting and balanced immune responses. nih.gov Future research will likely explore the strategic integration of IDR-1 and its analogues with other immunotherapies to enhance their efficacy. This could involve using IDRs to create a more favorable tumor microenvironment for CAR-T cell activity or to boost the response to cancer vaccines. nih.govnih.gov By selectively boosting protective immune mechanisms while dampening harmful inflammation, IDRs could play a crucial role in the next generation of immunotherapies. oup.com

Q & A

Q. What are the primary mechanisms by which IDR-1 exerts its immunomodulatory effects in preclinical models?

IDR-1 selectively modulates innate immune responses by enhancing monocyte chemotaxis and suppressing pro-inflammatory cytokines (e.g., TNF-α, IL-6) while promoting microbial clearance. This dual action is linked to its interaction with toll-like receptor (TLR) signaling pathways, reducing excessive inflammation without compromising pathogen defense . Methodological Insight: To validate these mechanisms, use murine infection models (e.g., Staphylococcus aureus challenge) combined with cytokine profiling via ELISA or multiplex assays. TLR knockout models can further isolate IDR-1’s target pathways.

Q. How should IDR-1 be stored and handled to maintain stability in experimental settings?

Lyophilized IDR-1 should be stored at -20°C in aliquots to avoid repeated freeze-thaw cycles. Reconstitute in sterile, endotoxin-free water or PBS (pH 7.4) and verify solubility via dynamic light scattering (DLS) to prevent aggregation. Document storage conditions and handling protocols to ensure reproducibility .

Q. What in vitro and in vivo models are most appropriate for studying IDR-1’s anti-infective properties?

In vitro: Use macrophage cell lines (e.g., RAW 264.7) stimulated with bacterial lipopolysaccharide (LPS) to assess cytokine suppression and bacterial killing assays (e.g., E. coli CFU counts). In vivo: Murine wound infection or sepsis models (e.g., cecal ligation and puncture) are standard for evaluating IDR-1’s efficacy in reducing bacterial load and systemic inflammation .

Advanced Research Questions

Q. How can conflicting data on IDR-1’s cytokine modulation be resolved in different experimental contexts?

Discrepancies may arise from variations in peptide purity, endotoxin contamination, or model-specific immune environments. Methodological Recommendations:

- Perform stringent quality control (QC): Request peptide content analysis, HPLC purity (>95%), and endotoxin testing (<0.1 EU/μg) to minimize batch-to-batch variability .

- Use transcriptomic profiling (e.g., RNA-seq) to map cytokine networks under IDR-1 treatment across models, identifying context-dependent signaling nodes .

Q. What experimental strategies optimize IDR-1 dosing and timing in polymicrobial infection models?

IDR-1’s efficacy depends on early intervention to preempt hyperinflammation. Approach:

Q. How does IDR-1 balance anti-inflammatory and pro-resolution effects without immunosuppression?

IDR-1 enhances endogenous defense mechanisms (e.g., phagocytosis, antimicrobial peptide secretion) while suppressing NF-κB-driven cytokines. Experimental Design:

Q. What are the limitations of current assays for assessing IDR-1’s impact on biofilm disruption?

Traditional biofilm assays (e.g., crystal violet staining) lack resolution for dynamic interactions. Innovative Methods:

- Employ confocal microscopy with live/dead bacterial stains (SYTO 9/propidium iodide) to visualize biofilm architecture changes in real time.

- Combine with transcriptional profiling of biofilm-associated genes (e.g., icaADBC in S. aureus) .

Methodological Challenges and Solutions

Q. How can researchers address batch-to-batch variability in synthetic IDR-1 peptides?

Solutions:

- Request additional QC metrics from suppliers: peptide content analysis (via amino acid analysis), residual trifluoroacetic acid (TFA) quantification (<1%), and solubility testing in relevant buffers .

- Normalize peptide concentrations across batches using quantitative UV-spectroscopy (e.g., absorbance at 280 nm).

Q. What computational tools are available for predicting IDR-1’s interactions with host immune receptors?

Use molecular docking simulations (e.g., AutoDock Vina) to model IDR-1 binding to TLRs or scavenger receptors. Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics .

Data Interpretation and Reproducibility

Q. How should researchers interpret discordant results between IDR-1’s in vitro and in vivo anti-inflammatory effects?

In vitro systems often lack the complexity of immune cell crosstalk and tissue-specific microenvironments. Recommendations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.